Dichloroacetate

Overview

Description

Dichloroacetate is a man-made chemical compound that is a salt of dichloroacetic acid. It is typically produced as a by-product of the chlorine disinfection of water. This compound has been studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, which plays a role in cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroacetate is typically prepared by the reduction of trichloroacetic acid. Another method involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide in water, followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves similar methods, with a focus on large-scale synthesis and purification processes to ensure high purity and yield. The compound is often produced in powder form and can be made into pill form for therapeutic use .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although these are less common.

Reduction: The compound is typically prepared by the reduction of trichloroacetic acid.

Substitution: this compound can participate in substitution reactions, particularly in the formation of esters.

Common Reagents and Conditions:

Reduction: Trichloroacetic acid is reduced using appropriate reducing agents.

Substitution: Reactions often involve alcohols to form esters.

Major Products:

Esters: Formed through substitution reactions.

Reduced Compounds: Resulting from the reduction of trichloroacetic acid.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis.

Biology: Studied for its effects on cellular metabolism.

Medicine: Investigated for its potential to treat metabolic disorders such as lactic acidosis and its anti-cancer properties. .

Industry: Utilized in the production of various chemical compounds and as a laboratory reagent.

Mechanism of Action

Dichloroacetate exerts its effects primarily by inhibiting the enzyme pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which plays a crucial role in cellular energy production by converting pyruvate to acetyl-CoA. This shift promotes oxidative phosphorylation over glycolysis, which is particularly beneficial in targeting cancer cells that rely on glycolysis for energy production .

Comparison with Similar Compounds

Chloroacetic Acid: Another halogenated acetic acid with similar properties but different applications.

Trichloroacetic Acid: Used in the preparation of dichloroacetate.

Acetic Acid: The parent compound of halogenated acetic acids.

Uniqueness: this compound is unique in its ability to inhibit pyruvate dehydrogenase kinase, making it particularly effective in altering cellular metabolism. This property distinguishes it from other similar compounds and underpins its potential therapeutic applications .

Biological Activity

Dichloroacetate (DCA) is a small molecule that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic disorders. Its primary mechanism of action involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to increased activity of pyruvate dehydrogenase (PDH) and promotes aerobic glycolysis over anaerobic pathways. This article explores the biological activity of DCA, highlighting its mechanisms, therapeutic applications, case studies, and relevant research findings.

DCA exerts its effects primarily through the following mechanisms:

- Inhibition of PDK : By inhibiting PDK, DCA increases the conversion of pyruvate to acetyl-CoA, facilitating its entry into the mitochondria for aerobic metabolism, thereby reducing lactate production and promoting oxidative phosphorylation .

- Restoration of Mitochondrial Function : DCA helps restore mitochondrial function in cancer cells, which often exhibit altered metabolism characterized by the Warburg effect—favoring glycolysis even in the presence of oxygen .

- Induction of Apoptosis : In cancer cells, DCA has been shown to increase reactive oxygen species (ROS) levels and activate apoptosis pathways, leading to reduced tumor growth in both in vitro and in vivo studies .

Therapeutic Applications

DCA has been investigated for various conditions:

- Cancer Treatment : DCA has shown promise in treating several types of cancer by reversing metabolic adaptations that allow tumors to thrive. It has been particularly noted for its effects on solid tumors and brain cancers .

- Metabolic Disorders : DCA is used to treat congenital lactic acidosis and other metabolic disorders due to its ability to lower lactate levels effectively .

- Cancer-Related Fatigue : Recent studies indicate that DCA may alleviate cancer-related fatigue without compromising the effectiveness of standard cancer therapies .

Case Studies

Several case studies highlight the efficacy and safety of DCA:

- Non-Small Cell Lung Cancer : A 49-year-old female patient with non-small-cell lung cancer and leptomeningeal carcinomatosis survived 64 weeks after initiating oral DCA treatment post-radiation therapy. This case suggests potential benefits of DCA in advanced malignancies .

- Cisplatin-Induced Nephrotoxicity : In a mouse model, pretreatment with DCA significantly reduced renal damage caused by cisplatin, suggesting a protective role against chemotherapy-induced toxicity without interfering with anticancer effects .

- Cancer-Related Fatigue in Mice : In preclinical models, DCA improved physical function and motivation in tumor-bearing mice while preserving the efficacy of immunotherapy and chemotherapy .

Research Findings

A summary of key findings from recent studies on DCA includes:

Properties

IUPAC Name |

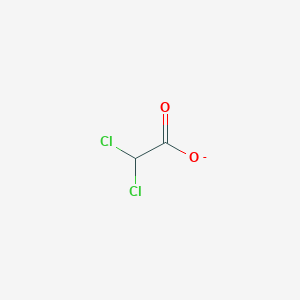

2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHNDFMNIQAHM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-43-6 (Acid) | |

| Record name | Dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40158610 | |

| Record name | Dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13425-80-4 | |

| Record name | Dichloroacetate anion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.